Barnidipine hydrochloride
Overview
Description
Barnidipine hydrochloride is a dihydropyridine calcium channel blocker that is primarily used for the treatment of hypertension. It is known for its long-term effects and is considered a potent antihypertensive drug. The pharmacological profile of barnidipine includes high affinity for L-type calcium channels, which contributes to its vasoselective properties and lack of negative inotropic activity. This means that while it is effective in dilating blood vessels to lower blood pressure, it does not significantly affect the contractility of the heart .
Synthesis Analysis
The synthesis of this compound involves several steps, starting with the preparation of a key intermediate, 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid-5-carboxylate. This intermediate is then esterified with (S)-N-benzyl-3-hydroxy-pyrrolidine. A resolution step using quinidine as the resolution agent is employed to obtain the (R)-enantiomer, which is crucial for the drug's activity. The final product, this compound, is synthesized with a total yield of 12.7% and confirmed by various spectroscopic methods .
Molecular Structure Analysis
This compound's molecular structure is characterized by a dihydropyridine core with a benzyl-pyrrolidinyl ester side chain and a m-nitrophenyl group. The drug exists as a single optical isomer, which is important for its pharmacological activity. The stereochemistry of barnidipine is critical, as it influences the drug's binding to calcium channels .
Chemical Reactions Analysis
The chemical reactions involved in the metabolism of this compound are extensive and primarily take place in the liver, catalyzed by cytochrome P450 enzymes. The main metabolic pathways include hydrolysis of the benzyl-pyrrolidinyl ester, N-debenzylation, and oxidation of the dihydropyridine ring to a pyridine ring. These reactions lead to various metabolites, which are then further conjugated with glucuronic acid or excreted .
Physical and Chemical Properties Analysis
This compound exhibits a bi-exponential decline in plasma concentrations after intravenous dosing, with terminal half-lives of 0.6 hours in rats and 4.1 hours in dogs. The drug's bioavailability is relatively low, indicating significant first-pass metabolism. The pharmacokinetics of this compound show rapid peaking of plasma concentrations after oral dosing, with non-linear increases in Cmax and AUC with increasing doses. The sustained release formulation of the drug has been shown to have comparable bioavailability to the normal formulation, suggesting that the absorption is slightly reduced but overall effective .
Relevant Case Studies
Several clinical trials have been conducted to evaluate the efficacy and safety of this compound in different populations. For instance, a study on Korean patients with renal parenchymal hypertension showed that barnidipine effectively reduced systemic hypertension and was well tolerated . Another study assessed the 24-hour antihypertensive effects of barnidipine, demonstrating its ability to maintain blood pressure control throughout the day without causing excessive hypotensive effects . Additionally, barnidipine's effects on renal microcirculation were investigated in a pilot study using a rat model, which indicated that the drug could dilate renal arterioles and increase glomerular blood flow .
Scientific Research Applications
Synthesis and Characterization in Drug Manufacturing
Barnidipine hydrochloride, a dihydropyridine calcium channel blocker, plays a crucial role in hypertension treatment. A key aspect of its manufacturing involves the synthesis and characterization of its impurities. Cheng et al. (2014) identified and synthesized four barnidipine impurities during its process development, highlighting the importance of quality control in drug production (Cheng et al., 2014).
Renal Microcirculation Effects
This compound's impact on renal microcirculation was studied by Kimura et al. (1998), using a rat model. Their research demonstrated barnidipine's ability to dilate renal arterioles, enhance glomerular blood flow in both normotensive and hypertensive rats, and lower blood pressure (Kimura et al., 1998).
Efficacy in Treating Renal Parenchymal Hypertension
A clinical trial conducted by Park et al. (2000) assessed the efficacy of this compound in Korean patients with renal parenchymal hypertension. The study confirmed barnidipine's effectiveness in reducing systemic hypertension and its tolerability (Park et al., 2000).
Effects on Blood Pressure and Cardiac Function
Kuwajima and Abe (2002) studied barnidipine's effects on ambulatory blood pressure, finding it to have antihypertensive effects maintained over 24 hours without causing excessive hypotension, thus making it a safe antihypertensive agent (Kuwajima & Abe, 2002).
Impact on Platelet-Derived Growth Factor and Protein Excretion
Hashimoto et al. (1999) discovered that barnidipine treatment reduced platelet-derived growth factor B-chain mRNA in glomeruli and urinary protein excretion in spontaneously hypertensive rats. This study suggests a potential therapeutic application in managing hypertension-related renal damage (Hashimoto et al., 1999).
Natriuretic Effect in Hypertension
Ohya et al. (2000) explored barnidipine's natriuretic effect, observing its ability to increase urinary sodium excretion in patients with essential hypertension, contributing to its antihypertensive effect (Ohya et al., 2000).
Treatment in Elderly Patients with Hypertension
A study comparing the efficacy and safety of barnidipine and hydrochlorothiazide in treating elderly patients with hypertension highlighted barnidipine's effectiveness and tolerability in this patient group (Otterstad & Ruilope, 2000).
Electrochemical Properties
The electrochemical properties of barnidipine HCI were investigated by Takamura et al. (1995), providing insights into its biological activity and contributing to a deeper understanding of this calcium antagonist (Takamura et al., 1995).
Pharmacokinetics and Drug Interactions
Teramura et al. (1995) studied the pharmacokinetics of this compound in rats, dogs, and humans, highlighting its rapid plasma peak and low bioavailability due to significant first-pass metabolism (Teramura et al., 1995).
Mechanism of Action
Target of Action
Barnidipine hydrochloride is a long-acting novel calcium antagonist that belongs to the dihydropyridine (DHP) group of calcium channel blockers . It displays high affinity for the calcium channels of the smooth muscle cells in the vascular wall . These calcium channels, particularly the L-type slow channels, are the primary targets of barnidipine . These channels play a crucial role in regulating the contraction and relaxation of smooth muscle cells, thereby controlling blood pressure.
Mode of Action
This compound interacts with its targets, the L-type calcium channels, by binding to them and blocking the influx of calcium ions . This blockage inhibits the contraction of the smooth muscle cells in the vascular wall, leading to vasodilation . The reduction of peripheral vascular resistance secondary to its vasodilatory action is the primary mechanism of its antihypertensive effects .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the calcium signaling pathway. By blocking the L-type calcium channels, this compound disrupts the flow of calcium ions, which are essential for the contraction of smooth muscle cells. This disruption leads to the relaxation of the smooth muscle cells in the vascular wall, resulting in vasodilation and a decrease in blood pressure .
Pharmacokinetics
The metabolism and pharmacokinetics of this compound were evaluated following single oral administration of a sustained release formulation to healthy male volunteers . The primary metabolic pathways in humans are hydrolysis of the benzylpyrrolidine ester, N-debenzylation, and oxidation of the dihydropyridine ring . When the sustained release and normal capsules were administered at a dose of 10 mg to six subjects in a crossover design, the absorption of the sustained release formulation was slightly reduced but its bioavailability was comparable to that of the normal formulation .
Result of Action
The molecular effect of this compound’s action is the blockage of the L-type calcium channels, leading to a decrease in the influx of calcium ions . On a cellular level, this results in the relaxation of the smooth muscle cells in the vascular wall, causing vasodilation . Clinically, this leads to a reduction in peripheral vascular resistance and a decrease in blood pressure .
Action Environment
Environmental factors such as excessive salt consumption, inadequate potassium intake, obesity, alcohol use, physical inactivity, and poor nutrition could influence the incidence of hypertension in persons of different age groups . These factors could potentially affect the efficacy of this compound in controlling high blood pressure.
Safety and Hazards
Barnidipine hydrochloride is a dihydropyridine . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is advised . All sources of ignition should be removed and personnel should be evacuated to safe areas .
Future Directions
Barnidipine hydrochloride is a long-acting novel calcium antagonist that belongs to the dihydropyridine (DHP) group of calcium channel blockers . It has shown equivalent antihypertensive efficacy to amlodipine and nitrendipine, but produced fewer class-specific side-effects . It also demonstrated clinical efficacy which is similar to that of atenolol, enalapril and hydrochlorothiazide . Future studies are needed to determine the clinical relevance .
properties
IUPAC Name |
5-O-[(3S)-1-benzylpyrrolidin-3-yl] 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O6.ClH/c1-17-23(26(31)35-3)25(20-10-7-11-21(14-20)30(33)34)24(18(2)28-17)27(32)36-22-12-13-29(16-22)15-19-8-5-4-6-9-19;/h4-11,14,22,25,28H,12-13,15-16H2,1-3H3;1H/t22-,25-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMPUKIZUCIZEY-YSCHMLPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC2CCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C([C@@H](C(=C(N1)C)C(=O)O[C@H]2CCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30ClN3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8048654 | |
Record name | Barnidipine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8048654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
104757-53-1 | |
Record name | Barnidipine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104757-53-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Barnidipine hydrochloride [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104757531 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Barnidipine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8048654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (+)-(3'S,4S)-Methyl 1-(phenylmethyl)-3-pyrrolidinyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BARNIDIPINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LZ6R3AEM1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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